4-Bromo-5H-pyrrolo[2,3-d]pyrimidine CAS 3680-69-1 chemical and physical properties
4-Bromo-5H-pyrrolo[2,3-d]pyrimidine CAS 3680-69-1 chemical and physical properties
An In-Depth Technical Guide to 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine: Properties, Synthesis, and Applications
Abstract
4-Bromo-5H-pyrrolo[2,3-d]pyrimidine, more commonly referred to by its stable tautomeric form 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine, is a pivotal heterocyclic compound in modern medicinal chemistry. As a member of the 7-deazapurine class, its structural similarity to endogenous purines allows it to function as a versatile scaffold in the design of targeted therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, characteristic reactivity, and significant applications, particularly in the development of kinase inhibitors. Intended for researchers and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Introduction: The 7-Deazapurine Privileged Scaffold
The pyrrolo[2,3-d]pyrimidine core is often described as a "privileged scaffold" in drug discovery.[1][2] This designation arises from its recurring presence in a multitude of biologically active compounds, including numerous clinically approved drugs.[1] Its structural analogy to the natural purine ring system enables it to interact with a wide range of biological targets, such as kinases, by mimicking the binding of adenosine triphosphate (ATP).[3]
Nomenclature, Tautomerism, and CAS Number
The compound is a fused bicyclic system comprising a pyrrole ring and a pyrimidine ring.[4] While the user query specifies the 5H-pyrrolo[2,3-d]pyrimidine tautomer, the 7H tautomer is generally considered the more stable and is the form predominantly represented in chemical literature and databases. For the purpose of this guide, we will refer to the compound as 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine .
It is critical to note a potential point of confusion regarding the CAS Number. The number provided in the topic, 3680-69-1 , corresponds to the analogous chlorinated compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine .[5][6] The correct CAS Number for 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine is 889939-42-8 .[7][8] Both the chloro- and bromo-derivatives are fundamentally important, often serving as interchangeable starting materials for introducing nucleophiles at the C4 position.
Physicochemical and Spectroscopic Properties
The utility of 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine as a synthetic intermediate is underpinned by its distinct physicochemical properties.
Core Chemical Properties
Quantitative data for the compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 889939-42-8 | [7][8] |
| Molecular Formula | C₆H₄BrN₃ | [7] |
| Molecular Weight | 198.02 g/mol | [7] |
| Appearance | Solid | [8] |
| XLogP3 | 1.7 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Topological Polar Surface Area | 41.6 Ų | [7] |
Solubility Profile
While specific solubility data for the bromo-derivative is not extensively published, it is expected to have a profile similar to its chloro-analog. It is sparingly soluble in water but demonstrates good solubility in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol.[4][9] This solubility is advantageous for its use in a wide range of reaction conditions.
Spectroscopic Profile
The structural identity of 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine is confirmed through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyrimidine rings. The proton at the 2-position of the pyrimidine ring typically appears as a singlet in the range of 8.3-8.5 ppm.[10] The protons on the pyrrole ring at positions 5 and 6 will appear as doublets, with coupling constants characteristic of vicinal protons on a five-membered ring. The N-H proton of the pyrrole ring will typically appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the carbons of the bicyclic core. The carbon atom C4, bonded to the electronegative bromine, will be significantly shifted.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic stretching bands for N-H and C-H bonds. Bromo-substituted aromatic compounds often show characteristic stretching bands in the fingerprint region, typically between 720–760 cm⁻¹.[10]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., 198 and 200).[11]
Synthesis and Reactivity
The synthesis of 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine typically involves the construction of the 7-deazapurine core followed by a targeted halogenation step. Its primary mode of reactivity involves nucleophilic substitution at the electron-deficient C4 position.
Key Synthetic Strategy: Halogenation of 7-Deazahypoxanthine
A prevalent and reliable method for synthesizing 4-halo-7-deazapurines is the halogenation of the readily available precursor, 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (also known as 7-deazahypoxanthine). This approach offers high yields and operational simplicity. The conversion to the 4-bromo derivative can be achieved using a suitable brominating agent like phosphorus oxybromide (POBr₃).
Caption: Synthetic route to 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine.
Experimental Protocol: Synthesis of 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Causality: This protocol relies on the conversion of the C4-hydroxyl group (in its keto-enol tautomeric form) of the pyrimidinone ring into a better leaving group, which is then displaced by a bromide ion. Phosphorus oxybromide serves as both the brominating agent and a dehydrating agent.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxybromide (POBr₃, 3.0-5.0 eq) to the flask under a nitrogen atmosphere. The reaction is typically run neat or in a high-boiling, non-reactive solvent.
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: After cooling the mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford pure 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine.
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction of 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine is the nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms makes the C4 position highly electrophilic, and the bromide ion is an excellent leaving group. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, which is the cornerstone of its utility in constructing diverse molecular libraries for drug discovery.[4][12]
Caption: Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Applications in Research and Drug Development
The 7-deazapurine scaffold is a validated pharmacophore for targeting ATP-binding sites. The C4 position serves as a primary vector for diversification to achieve potency and selectivity.
-
Kinase Inhibitors: This scaffold is the core of several Janus kinase (JAK) inhibitors. For instance, Tofacitinib, a treatment for rheumatoid arthritis, is synthesized from the 4-chloro analog, where an amine nucleophile displaces the chloride in a key SNAr reaction.[5][12] The bromo-derivative serves as an equally effective substrate for such transformations.
-
Antitumor and Antiviral Agents: Derivatives of pyrrolo[2,3-d]pyrimidine have demonstrated broad antitumor activity by inhibiting various kinases involved in cell proliferation and survival.[13][14] Furthermore, its structural resemblance to purine nucleosides has led to its exploration in the development of antiviral compounds.[3]
-
Anti-inflammatory and Other Activities: The scaffold has been incorporated into molecules with anti-inflammatory, antibacterial, and antihyperglycemic properties, highlighting its vast therapeutic potential.[1][3]
Safety, Handling, and Storage
As a reactive chemical intermediate, 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine requires careful handling.
| Hazard Class | GHS Statement | Precautionary Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] Avoid breathing dust and prevent contact with skin and eyes.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[18]
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